molecular formula C11H16ClNO B12978106 (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine

(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine

Cat. No.: B12978106
M. Wt: 213.70 g/mol
InChI Key: WJRCHHLQVWDCNI-JTQLQIEISA-N
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Description

(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring, attached to a butan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine precursor.

    Formation of Intermediate: The aldehyde group of 3-chloro-4-methoxybenzaldehyde is reacted with the chiral amine precursor under reductive amination conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chloro-4-methoxyphenyl)butan-1-amine: The enantiomer of the compound with the opposite stereochemistry.

    1-(3-Chloro-4-methoxyphenyl)butan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    1-(3-Chloro-4-methoxyphenyl)butan-2-amine: A structural isomer with the amine group at a different position.

Uniqueness

(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other isomers. This stereochemistry can influence its binding affinity, selectivity, and overall activity in various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3/t10-/m0/s1

InChI Key

WJRCHHLQVWDCNI-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)OC)Cl)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

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